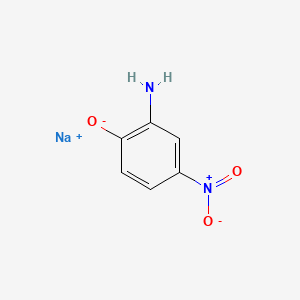

Sodium 2-amino-4-nitrophenolate

Descripción general

Descripción

Sodium 2-amino-4-nitrophenolate is an organic compound with the molecular formula C6H5N2NaO3. It is a derivative of nitrophenol and is known for its distinctive yellow color. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium 2-amino-4-nitrophenolate can be synthesized through the reduction of 2,4-dinitrophenol. One common method involves the use of hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH of the solution is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrosulfide as a reducing agent is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2-amino-4-nitrophenolate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen sulfide, and hydrazine hydrate are commonly used

Catalysts: Metallic nanoparticles such as silver and gold can catalyze reduction reactions.

Major Products Formed

4-Aminophenol: Formed through the reduction of the nitro group.

Various Esters: Formed through esterification reactions with carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium 2-amino-4-nitrophenolate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of dyes and pigments due to its ability to form metal complexes.

Dye Production : The compound is used in synthesizing azo dyes, which are widely employed in textiles and food industries. A notable example includes its use in the synthesis of reactive dyes that provide vibrant colors with good wash fastness.

Pharmaceuticals

This compound is also explored for its potential pharmaceutical applications. Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties.

Case Study : A study conducted on the compound's derivatives showed promising results against certain bacterial strains, indicating potential for development into pharmaceutical agents .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various metal ions through colorimetric methods. Its ability to form colored complexes with metals allows for quantitative analysis.

Example : The compound has been employed in assays for determining lead and copper concentrations in environmental samples, showcasing its utility in environmental monitoring .

Research Studies

Numerous research studies have documented the effects and mechanisms of this compound. For instance, toxicity studies conducted by the National Toxicology Program provided insights into its biological effects on laboratory animals, revealing both mutagenic properties and potential carcinogenic activity .

Market Insights

The market for this compound is projected to grow significantly due to increasing demand in dye manufacturing and pharmaceuticals. According to market reports, it was valued at approximately $5.96 billion in 2024 and is expected to reach $13.23 billion by 2031 .

Market Trends

| Year | Market Value (USD Billion) |

|---|---|

| 2024 | 5.96 |

| 2025 | 7.50 (projected) |

| 2031 | 13.23 |

Mecanismo De Acción

The mechanism of action of sodium 2-amino-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosine phosphatase, by reducing the activity of cation channels (Ca2+, K+, and Na+) . This inhibition can lead to various biological effects, including fungicidal activity .

Comparación Con Compuestos Similares

Sodium 2-amino-4-nitrophenolate is unique compared to other nitrophenol derivatives due to its specific functional groups and their arrangement on the aromatic ring. Similar compounds include:

2-Nitrophenol: An isomer with the nitro group in the ortho position.

4-Nitrophenol: An isomer with the nitro group in the para position.

2,4-Dinitrophenol: A compound with two nitro groups, known for its use in industrial applications.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Actividad Biológica

Sodium 2-amino-4-nitrophenolate (also known as sodium 2-amino-4-nitrophenol) is a compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound exhibits significant biochemical properties that influence cellular functions. It interacts with various enzymes and proteins, notably inhibiting tyrosine phosphatase activity, which affects cation channels such as Ca, K, and Na channels. This inhibition can lead to altered cellular signaling pathways and metabolic processes.

Table 1: Key Biochemical Interactions

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Inhibition | Tyrosine phosphatase | Decreased cation channel activity |

| Modulation | Cellular signaling | Altered gene expression |

| Interaction | Various enzymes | Changes in metabolic pathways |

The mechanism through which this compound exerts its biological effects involves binding interactions with specific molecular targets. These interactions can either inhibit or activate enzyme activities, leading to significant changes in cellular metabolism and gene expression. For instance, the compound's ability to inhibit tyrosine phosphatase results in downstream effects on ion channel activity, impacting cellular ion homeostasis.

3. Cellular Effects

In laboratory studies, this compound has been shown to affect cell function by modulating signaling pathways and influencing gene expression. The compound's stability and degradation over time are crucial for its long-term effects on cellular function. Research indicates that while the compound remains stable under certain conditions, it may degrade over time, altering its biological activity.

4. Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of this compound vary significantly with dosage. At lower doses, the compound may have minimal effects; however, higher doses can lead to notable biochemical and physiological changes. For example, studies have shown that doses exceeding 500 mg/kg can result in severe toxicity, including renal damage and increased mortality rates .

Table 2: Dosage Effects Observed in Animal Studies

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | Control group; no significant effects |

| 125 | Mild effects; comparable body weight to controls |

| 250 | Reduced survival rates; renal cortical changes |

| 500 | Diarrhea; renal tubular degeneration |

| 1000 | High mortality; severe renal damage |

5. Toxicological Studies

Toxicological assessments have revealed that this compound possesses mutagenic properties. It has been shown to induce sister chromatid exchanges and chromosomal aberrations in various cell lines, indicating potential genotoxic effects . In long-term studies, there was evidence of carcinogenic activity in male F344/N rats, particularly with increased incidences of renal adenomas associated with high-dose exposure .

6. Applications in Research and Industry

This compound has a wide range of applications across different fields:

- Chemistry : Utilized as a reagent in organic synthesis.

- Biology : Employed in enzymatic reactions and as a stabilizer in biochemical processes.

- Medicine : Investigated for potential fungicidal properties and its role in pharmaceutical synthesis.

- Industry : Used in the production of dyes, pesticides, and wood preservatives .

Case Studies

Several case studies highlight the biological activity of this compound:

- Toxicity Assessment in Rodents : A study conducted by the National Toxicology Program evaluated the long-term effects of this compound on F344/N rats and B6C3F1 mice. The findings indicated significant renal damage at higher dosages along with reduced survival rates among treated groups .

- Mutagenicity Testing : Research demonstrated that this compound exhibited mutagenic effects in Salmonella typhimurium strains TA98 and TA100 when metabolic activation was present, suggesting its potential risk as a genotoxic agent .

Propiedades

Número CAS |

61702-43-0 |

|---|---|

Fórmula molecular |

C6H6N2NaO3 |

Peso molecular |

177.11 g/mol |

Nombre IUPAC |

sodium;2-amino-4-nitrophenolate |

InChI |

InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2; |

Clave InChI |

BRFXNNKOCOUTSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na] |

Key on ui other cas no. |

61702-43-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.